8-Propoxyquinoline-2-carboxylic acid
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Overview
Description
8-Propoxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propoxyquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Propoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
8-Propoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can act as a chelating agent, binding to metal ions and facilitating their study in biological systems.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and antiviral agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Propoxyquinoline-2-carboxylic acid involves its ability to interact with various molecular targets. For instance, as a chelating agent, it can bind to metal ions, affecting their availability and activity in biological systems. This interaction can influence various biochemical pathways, including those involved in oxidative stress and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its chelating properties and use in biological studies.
3-Hydroxyquinoline-2-carboxylic acid: A precursor for antibiotics and antitumor compounds.
Xanthurenic acid: Found in insects and known for its role in the metabolism of tryptophan.
Uniqueness
8-Propoxyquinoline-2-carboxylic acid is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-propoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-8-17-11-5-3-4-9-6-7-10(13(15)16)14-12(9)11/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
NTZJFOQOARNHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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